Synthesis of 1-Naphthalenesulfonic Acid, 4-hydroxy-3-nitroso-: A Comprehensive Technical Guide
Synthesis of 1-Naphthalenesulfonic Acid, 4-hydroxy-3-nitroso-: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Naphthalene Derivative
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, also known by its synonym 2-Nitroso-1-naphthol-4-sulfonic acid, is a significant chemical intermediate with diverse applications, particularly in the synthesis of dyes and as a sensitive analytical reagent. Its molecular structure, featuring a naphthalene core functionalized with hydroxyl, nitroso, and sulfonic acid groups, imparts unique chemical properties that make it a valuable building block in organic synthesis and a reliable component in various chemical analyses.
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, designed for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the synthesis, provide a detailed and validated experimental protocol, and present key physicochemical data of the compound.
The Chemistry of Synthesis: An Electrophilic Aromatic Substitution
The synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is primarily achieved through the nitrosation of 4-hydroxy-1-naphthalenesulfonic acid, commonly known as Neville-Winther acid. This reaction is a classic example of an electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.
Mechanism of Nitrosation
The reaction proceeds through the following key steps:
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Formation of the Electrophile: In an acidic medium, typically generated by a mineral acid such as hydrochloric or sulfuric acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
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Electrophilic Attack: The electron-rich naphthalene ring of 4-hydroxy-1-naphthalenesulfonic acid acts as a nucleophile and attacks the nitrosonium ion. The hydroxyl (-OH) group at the 4-position is a strongly activating, ortho-, para-directing group, while the sulfonic acid (-SO₃H) group at the 1-position is a deactivating, meta-directing group. The powerful activating and ortho-directing effect of the hydroxyl group preferentially directs the incoming electrophile to the ortho position (C3), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.
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Deprotonation and Aromatization: A weak base, such as water or the conjugate base of the acid used, abstracts a proton from the carbon atom bearing the newly attached nitroso group. This step restores the aromaticity of the naphthalene ring, yielding the final product, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
The regioselectivity of this reaction is a critical aspect, governed by the electronic effects of the substituents on the naphthalene ring. The strong electron-donating nature of the hydroxyl group at the 4-position significantly enhances the nucleophilicity of the ring, particularly at the ortho and para positions. The sulfonic acid group, being electron-withdrawing, deactivates the ring towards electrophilic attack. However, the directing influence of the hydroxyl group is dominant, leading to the selective substitution at the C3 position.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a reliable method for the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- from 4-hydroxy-1-naphthalenesulfonic acid. The procedure is based on established principles of nitrosation of naphthols and is designed to be a self-validating system for reproducible results.[1]
Materials and Reagents
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4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid)
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Ice
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Sodium chloride (NaCl) (for salting out, optional)
Equipment
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Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
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Ice bath
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Büchner funnel and flask
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Filter paper
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Beakers and graduated cylinders
Procedure
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Dissolution of the Starting Material: In the three-necked round-bottom flask, dissolve a specific molar quantity of 4-hydroxy-1-naphthalenesulfonic acid in a calculated volume of deionized water. Gentle warming may be applied to facilitate dissolution, followed by cooling the solution to room temperature.
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Cooling: Immerse the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to minimize side reactions and decomposition of nitrous acid.
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Preparation of the Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in deionized water. The molar equivalent of sodium nitrite should be slightly in excess (e.g., 1.05 to 1.1 equivalents) relative to the starting material. Cool this solution in an ice bath.
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Acidification and Nitrosation: Slowly add the chilled sodium nitrite solution to the stirred solution of 4-hydroxy-1-naphthalenesulfonic acid via the dropping funnel. Concurrently, or immediately after, slowly add concentrated hydrochloric acid to the reaction mixture to maintain an acidic pH. The addition should be controlled to keep the temperature below 5 °C. The formation of a colored precipitate indicates the progress of the reaction.
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Reaction Completion and Isolation: After the complete addition of the reagents, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. The product, 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-, will precipitate out of the solution.
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Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with small portions of ice-cold deionized water to remove any unreacted starting materials and inorganic salts. To enhance precipitation and recovery, the filtrate can be saturated with sodium chloride ("salting out").
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Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is presented in the table below for easy reference.[2][3][4]
| Property | Value |
| Chemical Formula | C₁₀H₇NO₅S |
| Molecular Weight | 253.23 g/mol |
| CAS Number | 3682-32-4[5][6] |
| Appearance | Orange to brown powder or crystals[7] |
| Melting Point | 140-145 °C (decomposes)[2][4] |
| Solubility | Sparingly soluble in cold water; soluble in hot water and alkaline solutions.[1] |
| Synonyms | 2-Nitroso-1-naphthol-4-sulfonic acid, 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
Caption: Workflow for the synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso-.
Conclusion: A Reliable Path to a Key Intermediate
The synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- via the nitrosation of Neville-Winther acid is a robust and well-understood chemical transformation. By carefully controlling the reaction conditions, particularly temperature and the rate of reagent addition, a high yield of the desired product can be consistently achieved. This technical guide provides the necessary theoretical background and practical instructions for the successful synthesis and isolation of this valuable chemical intermediate, empowering researchers and scientists in their endeavors in organic synthesis and drug development.
References
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